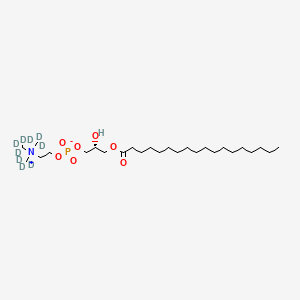
Stearoyl L-alpha-Lysolecithin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl L-alpha-Lysolecithin-d9 is a bioactive lysophosphatidylcholine derivative. It is a deuterated form of Stearoyl L-alpha-Lysolecithin, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stearoyl L-alpha-Lysolecithin-d9 typically involves the esterification of L-alpha-Lysolecithin with stearic acid in the presence of deuterated reagents. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Stearoyl L-alpha-Lysolecithin-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and applications in different scientific fields .
Applications De Recherche Scientifique
Stearoyl L-alpha-Lysolecithin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and as a reagent in synthetic chemistry.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including respiratory and cardiovascular conditions.
Industry: Utilized in the development of liposomes and micelles for drug delivery systems.
Mécanisme D'action
The mechanism of action of Stearoyl L-alpha-Lysolecithin-d9 involves its interaction with cell membranes and signaling pathways. It is known to modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and lipid metabolism. The molecular targets include phospholipase A2, which plays a key role in the production of lysophosphatidylcholine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearoyl L-alpha-Lysolecithin: The non-deuterated form of the compound.
Palmitoyl L-alpha-Lysolecithin: Another lysophosphatidylcholine derivative with a palmitic acid moiety.
Oleoyl L-alpha-Lysolecithin: A lysophosphatidylcholine derivative with an oleic acid moiety
Uniqueness
Stearoyl L-alpha-Lysolecithin-d9 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable in research applications where precise molecular analysis is required .
Propriétés
Formule moléculaire |
C26H54NO7P |
|---|---|
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i2D3,3D3,4D3 |
Clé InChI |
IHNKQIMGVNPMTC-NRIQSBGDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















